Regioisomeric Methoxy Positioning: 3-Methoxy vs. 2-Methoxy Substitution and Distinct Patent-Documented Biological Target Associations
The 3-methoxy substitution pattern of CAS 1352620-92-8 directs its documented patent role toward Mps-1/TTK kinase and ALK inhibitor intermediate applications, whereas the 2-methoxy regioisomer (CAS 1393441-92-3, (4-bromo-2-methoxyphenyl)(morpholin-4-yl)methanone) is specifically claimed in patents as an intermediate for bromodomain inhibitors and cathepsin K inhibitors . This positional isomerism produces divergent patent assignments: CAS 1352620-92-8 appears in Bayer Pharma's Mps-1 kinase inhibitor patent portfolio (WO-2014198594-A1) and condensed-ring pyrimidylamino ALK inhibitor patents , while CAS 1393441-92-3 is claimed in bromodomain (substituted pyrrolopyridine) and cathepsin K patent families . The difference in methoxy position alters the electronic density distribution on the aromatic ring, which in turn affects both reactivity in cross-coupling reactions and putative binding interactions with biological targets.
| Evidence Dimension | Patent-documented biological target association by regioisomer |
|---|---|
| Target Compound Data | 3-OCH₃: Mps-1/TTK kinase and ALK inhibitor intermediate patent families (Bayer Pharma WO-2014198594-A1; condensed-ring pyrimidylamino ALK patents) |
| Comparator Or Baseline | 2-OCH₃ regioisomer (CAS 1393441-92-3): Bromodomain inhibitor and cathepsin K inhibitor intermediate patent families |
| Quantified Difference | Qualitative target class divergence; no quantitative head-to-head activity comparison available |
| Conditions | Patent literature analysis; compound roles as synthetic intermediates in divergent target programs |
Why This Matters
For procurement decisions, selecting the incorrect regioisomer redirects the entire synthetic route toward a different biological target class, potentially invalidating months of medicinal chemistry effort.
